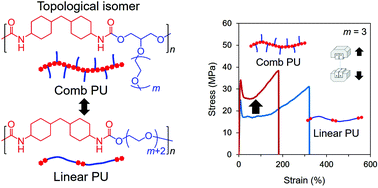Clarification of the effects of topological isomers on the mechanical strength of comb polyurethane†
Polymer Chemistry Pub Date: 2020-12-21 DOI: 10.1039/D0PY01391A
Abstract
We designed and synthesized a topological isomer with comb and linear polyurethanes (PUs), bearing one, two, and three units of oligo(ethylene glycol) (OEG) at the side chain. Surprisingly, comb PUs with OEG side chain lengths of two and three units showed about twice as much stress at the break as those of the corresponding linear isomers. The analysis of rheological and structural parameters revealed that the comb PU in this study was more suitable for maintaining entanglement concerning the side chain length than that of the conventional comb polymer. Since the comb PU showed high zero shear viscosity like the conventional comb polymer, it was found that there is molecular chain friction due to the side chain. Therefore, it is assumed that both the entanglement compatibility and the molecular chain friction resulted in an enhancement of the mechanical strength, which was achieved by the topological isomer.


Recommended Literature
- [1] Two-photon active polymeric nanoparticles for high contrast in vitro imaging†
- [2] Host–guest binding in water, salty water, and biofluids: general lessons for synthetic, bio-targeted molecular recognition
- [3] Strategies for sensing neurotransmitters with responsive MRI contrast agents
- [4] Back cover
- [5] Multifunctional hybrid materials for combined photo and chemotherapy of cancer†
- [6] Nanoengineering of the Cu2ZnSnS4–TiO2 interface via atomic layer deposition of Al2O3 for high sensitivity photodetectors and solid state solar cells†
- [7] Rare earth-doped nanocrystals for bioimaging in the near-infrared region
- [8] Designing a nanoparticle-containing polymeric substrate for detecting cancer cells by computer simulations†
- [9] Fluorescent Symmetric Phenazines from the Reactions of β-Lapachone and Nor-β-lapachone with Ammoniating Agents
- [10] Imidazolium modified carbon nanohorns: switchable solubility and stabilization of metal nanoparticles†‡










